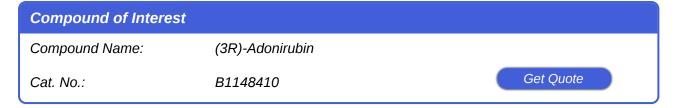


Spectroscopic Profile of (3R)-Adonirubin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the carotenoid (3R)-Adonirubin, also known as phoenicoxanthin. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, and presents the available spectroscopic information in a clear, tabular format for ease of reference.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Data Presentation

Parameter	Value	Source
Molecular Formula	C40H52O3	[1]
Molecular Weight	580.8 g/mol	[1]
Monoisotopic Mass	580.39164552 Da	[1]
Precursor Ion (M+)	m/z 580.39	[1]



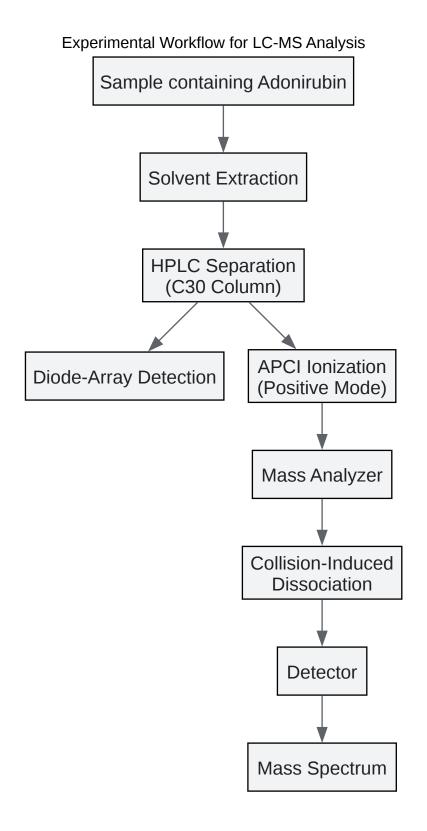
Table 1: Mass Spectrometry Data for (3R)-Adonirubin.

Experimental Protocol: HPLC-DAD-APCI-MS/MS

A common method for the analysis of carotenoids is High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Atmospheric Pressure Chemical Ionization Mass Spectrometry.

- Chromatographic Separation:
 - Column: A C30 reverse-phase column is typically used for the separation of carotenoid isomers.
 - Mobile Phase: A gradient of methanol and methyl tert-butyl ether (MTBE) is often employed.
 - Flow Rate: Maintained at a constant flow rate, for example, 0.8 mL/min.
 - Column Temperature: Set to a constant temperature, such as 25°C.
- Mass Spectrometry:
 - Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for carotenoids.
 - Nebulizer Gas: Nitrogen is used as the nebulizer gas.
 - Drying Gas: Nitrogen is also used as the drying gas at a specific flow rate and temperature.
 - Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions for structural elucidation.





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Caption: Workflow for LC-MS analysis of Adonirubin.



UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to determine the absorption characteristics of (3R)-Adonirubin, which are dictated by its conjugated polyene system. The position of the absorption maximum (λ max) is a key identifying feature.

Data Presentation

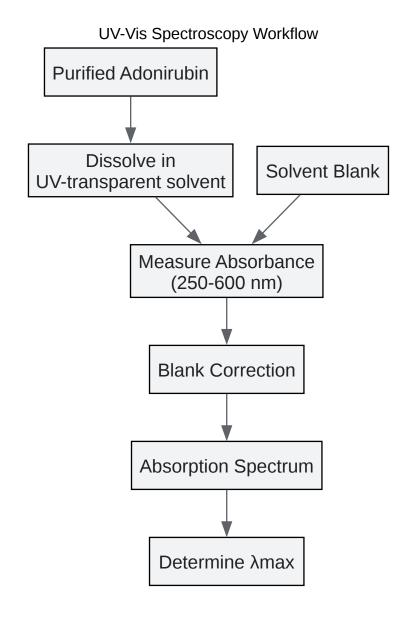
Solvent	λmax (nm)
Hexane	472

Table 2: UV-Vis Absorption Data for Adonirubin.

Experimental Protocol

- Sample Preparation: A dilute solution of the purified (3R)-Adonirubin is prepared in a UVtransparent solvent, such as hexane or ethanol.
- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Measurement: The absorbance spectrum is recorded over a wavelength range of 250 to 600 nm.
- Blank Correction: A spectrum of the pure solvent is recorded and subtracted from the sample spectrum to correct for solvent absorbance.
- Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.





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Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the limited availability of experimentally derived NMR data for (3R)-Adonirubin in the public domain, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on computational models and serve as a valuable reference.

Predicted ¹H NMR Data



Chemical Shift (ppm)	Multiplicity	Assignment
~1.20	S	C1-CH₃
~1.85	S	C5-CH₃
~1.95	S	C9, C13-CH₃
~2.00	S	C9', C13'-CH₃
~2.50	m	C2-H ₂
~4.00	m	С3-Н
~6.10-6.80	m	Polyene chain protons

Table 3: Predicted ¹H NMR Chemical Shifts for (3R)-Adonirubin.

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~28.0	C1-CH₃
~21.0	C5-CH₃
~12.5-13.0	C9, C13, C9', C13'-CH₃
~45.0	C1
~36.0	C2
~68.0	C3
~200.0	C4
~125.0-140.0	Polyene chain carbons
~200.0	C4'

Table 4: Predicted ¹³C NMR Chemical Shifts for (3R)-Adonirubin.

Experimental Protocol for NMR Analysis of Carotenoids

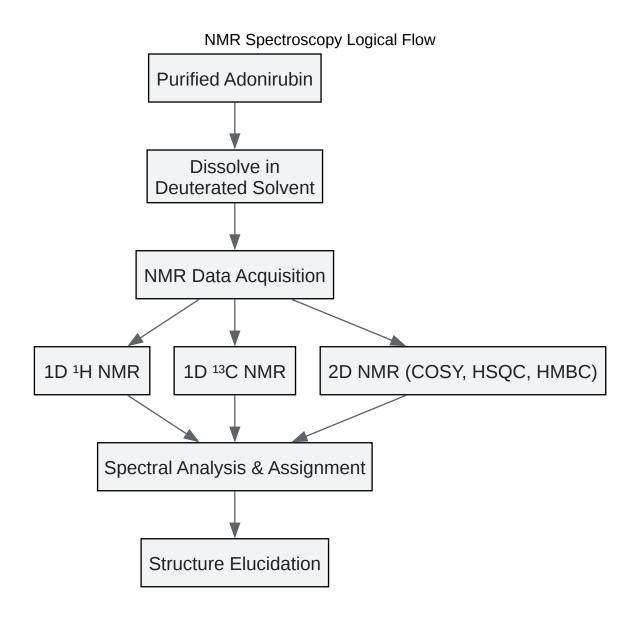
Foundational & Exploratory





- Sample Preparation: A sufficient quantity (typically several milligrams) of highly purified (3R)-Adonirubin is dissolved in a deuterated solvent (e.g., CDCl₃).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.





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Caption: Logical flow for NMR-based structure elucidation.

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References

• 1. prumlab.yale.edu [prumlab.yale.edu]



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